(3S)-3-Ethylpyrrolidine
Description
(3S)-3-Ethylpyrrolidine is a chiral pyrrolidine derivative characterized by an ethyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₁₃N, with a molecular weight of 99.18 g/mol (unprotonated form) and a CAS number of 235094-03-8 for its hydrochloride salt . This compound is widely utilized in pharmaceutical synthesis as a building block for active pharmaceutical ingredients (APIs) and intermediates due to its rigid pyrrolidine scaffold, which enhances binding affinity in drug-receptor interactions . Its stereochemistry (S-configuration) is critical for enantioselective biological activity, making it a valuable target in asymmetric synthesis.
Properties
CAS No. |
74650-54-7 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(3S)-3-ethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
DZFFQSFNUBWNSF-LURJTMIESA-N |
SMILES |
CCC1CCNC1 |
Isomeric SMILES |
CC[C@H]1CCNC1 |
Canonical SMILES |
CCC1CCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Enantiomeric Purity : Studies emphasize the need for high-purity this compound (>98%) to avoid off-target effects in APIs .
- Stability Issues : The free base of this compound is prone to oxidation, requiring storage under inert atmospheres .
- Biological Activity: (S)-3-Aminopyrrolidine shows promise in peptide mimicry but requires protection of the amino group during synthesis .
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